N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2S/c14-12-7-6-9(8-11(12)13(15,16)17)18-21(19,20)10-4-2-1-3-5-10/h1-8,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUNTJZTQFVUKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce sulfonic acids or amines, respectively .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C13H9ClF3N2O2S
- Molecular Weight : 303.67 g/mol
- Structure : The compound features a sulfonamide group attached to a chlorinated aromatic ring, which is crucial for its biological activity.
Chemistry
N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide serves as a versatile building block in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules : The compound acts as a reagent in various chemical reactions, facilitating the formation of more complex organic structures.
- Reagent in Chemical Reactions : It participates in electrophilic aromatic substitution and nucleophilic addition reactions due to its electron-withdrawing trifluoromethyl group.
Biology
The compound has garnered attention for its potential biological activities:
-
Antimicrobial Activity : Research indicates effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways.
Pathogen Type Activity Level Gram-positive Effective Gram-negative Effective - Anticancer Properties : It has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced cell proliferation and increased apoptosis.
Medicine
The therapeutic potential of this compound is under investigation for various diseases:
-
Cancer Treatment : Ongoing studies focus on its role as an anticancer agent, particularly in targeting specific cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .
Cancer Cell Line IC50 (µM) HCT-116 20 MCF-7 15
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against multiple bacterial strains. Results indicated significant inhibition of growth at concentrations ranging from 10 to 50 µg/mL.
Case Study 2: Anticancer Activity
In vitro assays assessed the cytotoxic effects on MCF-7 cells. The compound demonstrated an IC50 value of 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics like cisplatin .
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis . The compound may also interact with other enzymes and proteins, contributing to its diverse biological activities .
Comparison with Similar Compounds
Urea Derivatives vs. Sulfonamides
Compound 1 : N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea (CTPPU)
- Structure : Retains the 4-chloro-3-(trifluoromethyl)phenyl group but replaces the sulfonamide with a urea linkage (-NH-C(O)-NH-).
- Applications: Demonstrated anticancer activity against non-small cell lung cancer (NSCLC) cells, inducing cell cycle arrest .
- Key Difference : Urea derivatives like CTPPU exhibit distinct hydrogen-bonding capabilities compared to sulfonamides, influencing target binding and pharmacokinetics.
Compound 2 : N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-(4-hydroxyphenyl)urea (CTP-(4-OH)-PU)
Sulfonamide Derivatives with Extended Substituents
Compound 3: N-(2-(4-Amino-2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)phenoxy)-5-chlorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide (5c)
- Synthesis : Synthesized via tin(II) chloride-mediated reduction (38% yield), with purification by column chromatography .
- Applications : Designed as a versatile intermediate for labeling chemokine receptors.
Compound 4: N-(4-(4-Chloro-2-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)phenoxy)-3-(prop-2-yn-1-yloxy)phenyl)acrylamide (6a)
Patent-Based Analogs
Compound 5 : Ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]-N-[5-(3,5-dichloro-4-fluoro-phenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]carbamate (I-26)
Compound 6 : N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-{4-[2-carbamoyl-(4-phenyl)-oxazol-3-yl]phenyl} urea
Urotensin II Antagonists
Compound 7 : (R)-N-[4-Chloro-3-(1-methyl-3-pyrrolidinyloxy)-phenyl]-[4-(4-trifluoromethyl-6-chloro-2-pyridinyloxy)]benzenesulfonamide
- Structure : Incorporates a pyrrolidinyloxy group and pyridinyloxy substituent.
- Molecular Weight : 562 g/mol.
- Application : Potent Urotensin II receptor antagonist with enhanced CNS penetration .
Compound 8: (R)-N-[4-Chloro-3-(1-methyl-3-pyrrolidinyloxy)-phenyl]-[2-chloro-4-(2-cyano-3-chlorophenoxy)] benzenesulfonamide
Bis-Sulfonamides and Hybrid Structures
Compound 9 : N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)benzenesulfonamide
- Structure : Dual sulfonamide groups enhance thermal stability and acidity.
- Applications: Used in high-purity research (Santa Cruz Biotechnology; $334/g) .
Compound 10 : 4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Modification : Pyrrolidinylsulfonyl group improves solubility and bioavailability.
- CAS : 341965-12-6 .
Comparative Data Table
Key Findings and Trends
Bioactivity : Urea derivatives (e.g., CTPPU) outperform sulfonamides in anticancer activity due to enhanced hydrogen bonding .
Solubility : Hydroxyl or pyrrolidinyloxy groups (e.g., Compound 7) improve aqueous solubility, critical for CNS-targeted drugs .
Synthetic Complexity : Propargyl and acrylamide modifications (Compounds 3–4) enable site-specific conjugation but require multi-step syntheses with low yields (17–38%) .
Commercial Viability : Bis-sulfonamides (Compound 9) are cost-prohibitive for large-scale use, highlighting the need for efficient synthetic routes .
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound, commonly referred to as a sulfonamide derivative, features a sulfonamide functional group attached to a chlorinated aromatic ring. Its structure can be represented as follows:
- Chemical Formula : C13H9ClF3N
- Molecular Weight : 303.67 g/mol
This compound's unique structure allows it to interact with various biological targets, leading to its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Notably, it has been shown to inhibit carbonic anhydrase IX, an enzyme that is often overexpressed in cancer cells. This inhibition disrupts pH regulation within tumor cells, which can lead to reduced cell proliferation and increased apoptosis .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound across different cancer cell lines. For instance:
- Cell Lines Tested :
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In these studies, the compound demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell viability. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 25 | Induction of apoptosis |
| MCF-7 | 30 | Inhibition of carbonic anhydrase IX |
| HeLa | 20 | Disruption of cell cycle progression |
The apoptosis induction was confirmed through flow cytometric analysis, showing a concentration-dependent increase in apoptotic cells .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on MCF-7 cells. The researchers treated the cells with varying concentrations over 72 hours and performed an MTT assay to assess cell viability. The findings indicated that the compound effectively reduced viability in a dose-dependent manner, supporting its potential as an anticancer agent .
- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth significantly at low concentrations, suggesting its potential use in treating bacterial infections.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide?
- Methodological Answer : The compound is typically synthesized via multi-step routes involving aromatic substitution and sulfonamide coupling. Key steps include:
- Step 1 : Reaction of 4-chloro-3-(trifluoromethyl)aniline with benzenesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide bond .
- Step 2 : Purification via recrystallization or column chromatography.
- Reagents : Coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may enhance reaction efficiency in non-polar solvents (e.g., dichloromethane) .
- Validation : Monitor reaction progress using TLC and confirm structure via H/C NMR .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Assess purity using a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase .
- NMR Spectroscopy : Confirm aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ ~10 ppm) in DMSO-d .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H] at m/z 390.7 (calculated) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO hydration assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC determination .
- Target Identification : Employ thermal shift assays (TSA) to identify protein targets by monitoring thermal denaturation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to carbonic anhydrase or kinase domains. Focus on the sulfonamide group coordinating with Zn in CA active sites .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- SAR Analysis : Modify the trifluoromethyl or chloro substituents in silico to optimize binding affinity .
Q. How should researchers address contradictions in reported pharmacological activity across studies?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to isolate variables like solvent effects (DMSO vs. saline) .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
- Structural Analysis : Perform X-ray crystallography of compound-target complexes to resolve binding mode conflicts .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Formulate with cyclodextrins or PEG-based nanocarriers to improve aqueous solubility .
- Metabolic Stability : Test hepatic microsome stability (human/rat) and identify metabolic soft spots via CYP450 inhibition assays .
- BBB Permeability : Predict logP and PSA using ChemAxon software; validate via parallel artificial membrane permeability assay (PAMPA) .
Data Contradiction and Optimization
Q. How to resolve conflicting data on the compound’s selectivity for cancer vs. non-cancer cells?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on treated cells to identify off-target pathways (e.g., NF-κB or MAPK) .
- Proteomics : Use SILAC labeling to quantify differential protein expression in cancer vs. normal cells .
- Dose-Response Refinement : Conduct high-content screening (HCS) with live-cell imaging to track apoptosis/necrosis ratios .
Q. What experimental designs mitigate synthetic byproduct formation?
- Methodological Answer :
- Reaction Optimization : Use DoE (Design of Experiments) to balance temperature (40–60°C), stoichiometry, and catalyst loading (e.g., Pd/C for dehalogenation) .
- Byproduct Identification : Employ GC-MS or HRMS to detect impurities; optimize quenching steps (e.g., aqueous NaHCO wash) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
